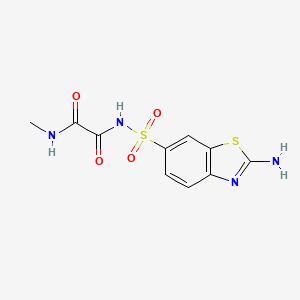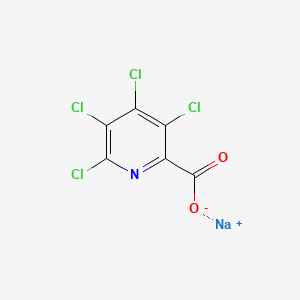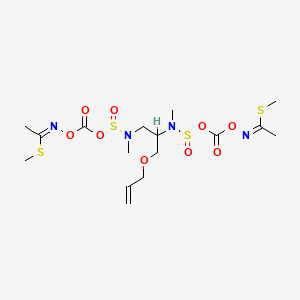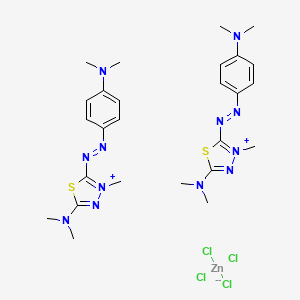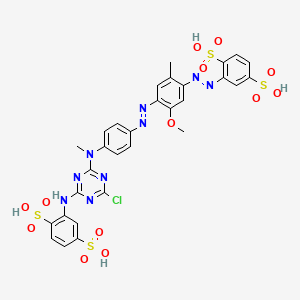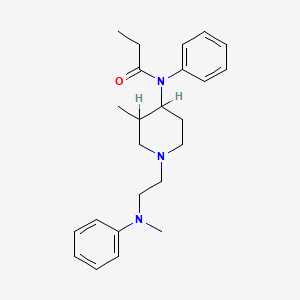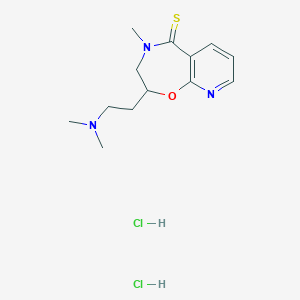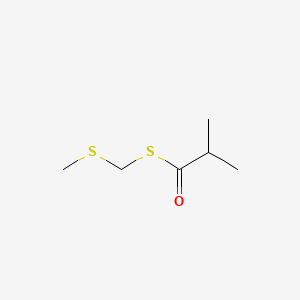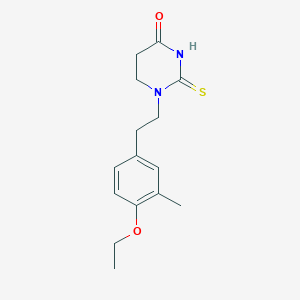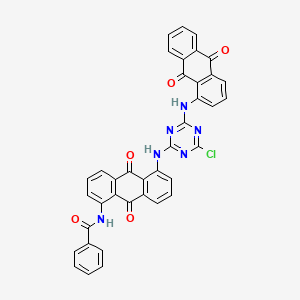
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a complex organic compound that features a combination of anthraquinone and triazine moieties. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves multiple steps:
Formation of the Anthraquinone Derivative: The starting material, anthraquinone, undergoes a series of reactions to introduce the amino groups at the 1 and 5 positions. This can be achieved through nitration followed by reduction.
Synthesis of the Triazine Derivative: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions to introduce the chloro and amino substituents.
Coupling Reaction: The anthraquinone derivative is then coupled with the triazine derivative through nucleophilic substitution reactions, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Final Amidation: The resulting intermediate is then reacted with benzoyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The chloro group on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Condensation: The amino groups can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alcohols can be used in the presence of a base.
Condensation: Aldehydes or ketones are used in the presence of an acid or base catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted triazine derivatives.
Condensation: Imines or Schiff bases.
Scientific Research Applications
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthraquinone moiety, which can exhibit fluorescence under certain conditions.
Medicine: Explored for its potential as an anticancer agent, given the known biological activities of anthraquinone derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription. The anthraquinone moiety can intercalate into DNA, disrupting its structure and function. The triazine ring may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide can be compared with other compounds that feature anthraquinone or triazine moieties:
Anthraquinone Derivatives: Compounds such as 1,4-dihydroxyanthraquinone (quinizarin) and 2-methyl-9,10-anthraquinone. These compounds share the anthraquinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Triazine Derivatives: Compounds such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and 2,4-diamino-6-chloro-1,3,5-triazine. These compounds share the triazine ring but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in the combination of both anthraquinone and triazine moieties within a single molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications.
Properties
CAS No. |
73097-95-7 |
|---|---|
Molecular Formula |
C38H21ClN6O5 |
Molecular Weight |
677.1 g/mol |
IUPAC Name |
N-[5-[[4-chloro-6-[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C38H21ClN6O5/c39-36-43-37(41-26-17-6-13-22-28(26)32(47)21-12-5-4-11-20(21)31(22)46)45-38(44-36)42-27-18-8-15-24-30(27)34(49)23-14-7-16-25(29(23)33(24)48)40-35(50)19-9-2-1-3-10-19/h1-18H,(H,40,50)(H2,41,42,43,44,45) |
InChI Key |
KLZXJKYQYQZHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


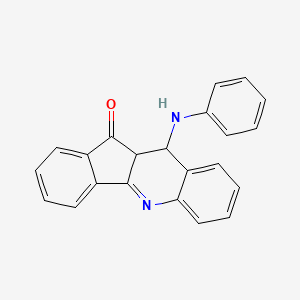
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
